molecular formula C12H8Cl2OS B165687 4-Chlorophenyl sulfoxide CAS No. 3085-42-5

4-Chlorophenyl sulfoxide

Cat. No. B165687
CAS RN: 3085-42-5
M. Wt: 271.2 g/mol
InChI Key: KJGYFISADIZFEL-UHFFFAOYSA-N
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Description

4-Chlorophenyl sulfoxide is a chemical compound with the molecular formula C12H8Cl2OS . It is also known by other names such as Bis (4-chlorophenyl) sulfoxide . The molecular weight of this compound is 271.2 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl sulfoxide consists of two chlorophenyl groups attached to a sulfoxide group . The IUPAC name for this compound is 1-chloro-4-(4-chlorophenyl)sulfinylbenzene .


Physical And Chemical Properties Analysis

4-Chlorophenyl sulfoxide is a slightly yellow to light beige fine crystalline powder . It has a melting point of 141-144 °C .

Scientific Research Applications

Adsorption of Metal Ions

4-Chlorophenyl sulfoxide has been utilized in the modification of graphene-based composites to enhance their adsorption efficiency for metal ions like Pd(II). The modification leads to a significant increase in adsorption efficiency, from 35.67% to 91.82%, indicating its potential in water treatment and purification processes .

Preparation of Aerogels

The compound is also involved in the preparation of aerogels, where it contributes to the successful creation of porous structures with improved surface area. These aerogels can have various applications, including insulation, catalysis, and as a medium for controlled drug release .

Reduction Reactions

In chemical synthesis, 4-Chlorophenyl sulfoxide is reduced using silanes in the presence of a rhenium complex catalyst. This process is highly efficient and chemoselective, making it valuable for producing specific compounds in pharmaceuticals and organic synthesis .

Safety and Hazards

4-Chlorophenyl sulfoxide is considered a poison by the intravenous route and is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of NOx and Cl- .

Future Directions

One study has reported the use of 4-Chlorophenyl sulfoxide modified reduced graphene oxide for the adsorption/desorption of Pd(II) and Pt(IV) ions . This suggests potential applications of 4-Chlorophenyl sulfoxide in environmental remediation and resource recovery.

Mechanism of Action

Result of Action

The molecular and cellular effects of 4-Chlorophenyl sulfoxide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact 4-chlorophenyl sulfoxide is currently lacking . Potential factors of interest could include pH, temperature, and the presence of other interacting molecules.

properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYFISADIZFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022205
Record name 4-Chlorophenyl sulfoxide
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Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorophenyl sulfoxide

CAS RN

3085-42-5
Record name 1,1′-Sulfinylbis[4-chlorobenzene]
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Record name Sulfoxide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) sulfoxide
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Record name 4-Chlorophenyl sulfoxide
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Record name Bis(p-chlorophenyl)sulphoxide
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Record name 4-Chlorophenyl sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-chlorophenyl sulfoxide in modifying reduced graphene oxide?

A1: 4-chlorophenyl sulfoxide acts as a modifier for reduced graphene oxide (rGO) aerogels. [, ]. Research indicates that it plays a crucial role in the self-assembly process during the synthesis of the 4-chlorophenyl sulfoxide modified rGO (4CS-rGO) composite under basic reduction-oxidation conditions []. This modification significantly influences the adsorption properties of the resulting aerogel.

Q2: How does the 4CS-rGO composite interact with metal ions like Pd(II) and Pt(IV)?

A2: The 4CS-rGO composite exhibits interesting adsorption behaviors towards both palladium(II) (Pd(II)) and platinum(IV) (Pt(IV)) ions []. The adsorption of Pd(II) is strongly influenced by pH, with higher pH values leading to increased adsorption efficiency, likely due to electrostatic interactions. The maximum adsorption efficiency for Pd(II) was observed at pH 12 [].

Q3: What insights do dielectric studies provide about the molecular behavior of 4-chlorophenyl sulfoxide?

A3: Dielectric absorption studies of 4-chlorophenyl sulfoxide incorporated into a polystyrene matrix reveal information about its molecular relaxation processes []. The enthalpy of activation for molecular relaxation of 4-chlorophenyl sulfoxide is relatively high (around 60-78 kJ mol−1), suggesting that significant energy is required for the molecule to reorient itself within the matrix []. This information can be useful for understanding its behavior in various materials and applications.

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